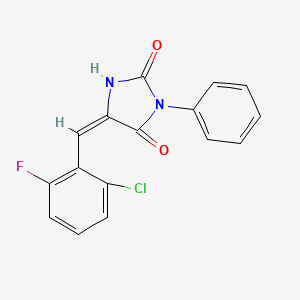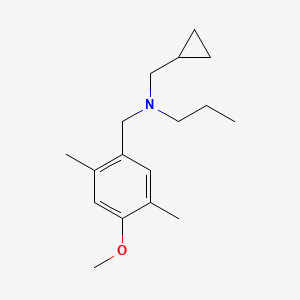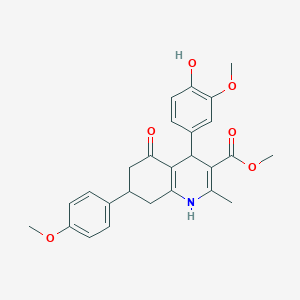
5-(2-chloro-6-fluorobenzylidene)-3-phenyl-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-chloro-6-fluorobenzylidene)-3-phenyl-2,4-imidazolidinedione, commonly known as CFPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFPI belongs to the class of imidazolidinedione derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
作用机制
The exact mechanism of action of CFPI is not fully understood, but it is believed to exert its therapeutic effects by modulating various signaling pathways involved in cancer, diabetes, and inflammation. CFPI has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein tyrosine phosphatase 1B, which are involved in cancer and diabetes, respectively. CFPI has also been shown to modulate the activity of various transcription factors, including NF-κB and STAT3, which play a critical role in inflammation.
Biochemical and Physiological Effects:
CFPI has been shown to exhibit a wide range of biochemical and physiological effects, including apoptosis induction, cell cycle arrest, and modulation of glucose metabolism. CFPI has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. CFPI has also been shown to arrest the cell cycle at the G2/M phase, which leads to the inhibition of cancer cell proliferation. Additionally, CFPI has been shown to improve glucose metabolism by increasing insulin sensitivity and reducing insulin resistance.
实验室实验的优点和局限性
CFPI has several advantages for lab experiments, including its ease of synthesis, potent anticancer activity, and diverse therapeutic applications. However, CFPI also has several limitations, including its poor solubility in water and potential toxicity at high doses. Furthermore, CFPI has not been extensively studied in clinical trials, and its safety and efficacy in humans are yet to be determined.
未来方向
There are several future directions for the research on CFPI, including the development of more potent and selective derivatives, the investigation of its mechanisms of action, and the evaluation of its safety and efficacy in clinical trials. Additionally, the potential applications of CFPI in other diseases, such as neurodegenerative disorders and infectious diseases, warrant further investigation. Overall, CFPI has significant potential for drug development, and further research is needed to fully understand its therapeutic applications.
合成方法
The synthesis of CFPI involves the condensation of 2-chloro-6-fluorobenzaldehyde and phenylhydrazine in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with potassium hydroxide to yield CFPI. The synthesis of CFPI is relatively straightforward and can be achieved through a simple one-pot reaction.
科学研究应用
CFPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. CFPI has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. CFPI has also been shown to possess antidiabetic properties by reducing blood glucose levels in animal models of diabetes. Additionally, CFPI has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
属性
IUPAC Name |
(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O2/c17-12-7-4-8-13(18)11(12)9-14-15(21)20(16(22)19-14)10-5-2-1-3-6-10/h1-9H,(H,19,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFGPQSQTVFTHW-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC=C3Cl)F)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-phenylimidazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184021.png)

![1-[4-ethyl-3-methyl-6-(4-nitrophenyl)-3,4-dihydro-2H-pyran-2-yl]piperidine](/img/structure/B5184037.png)
![ethyl 5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-ethyl-5-methyl-2-oxotetrahydro-3-furancarboxylate](/img/structure/B5184039.png)

![1-{2-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B5184053.png)
![N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B5184061.png)

![[(2S)-1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-pyrrolidinyl]methanol](/img/structure/B5184065.png)
![ethyl 2-[(N,N-diethylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5184077.png)
![1-(3,5-dimethylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5184082.png)
![ethyl N-{3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N-methylglycinate](/img/structure/B5184088.png)
![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5184096.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5184109.png)